(E,E)-10,12-Hexadecadienal
Overview
Description
10,12-Hexadecadienal is a chemical compound with the molecular formula C16H28O . It has an average mass of 236.393 Da and a monoisotopic mass of 236.214020 Da .
Synthesis Analysis
The synthesis of 10,12-Hexadecadienal involves several key steps, including alkylation of lithium alkyne under low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne . This synthetic route provided (11Z,13Z)-hexadecadienal in a 23.0% total yield via an eight-step sequence .
Molecular Structure Analysis
The molecular structure of 10,12-Hexadecadienal consists of 16 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . The structure also includes double-bond stereo .
Chemical Reactions Analysis
10,12-Hexadecadienal is involved in various chemical reactions. For instance, when the fatty acyl reductase (FAR) in the pheromone gland of Maruca vitrata is suppressed, the production of 10,12-Hexadecadienal is reduced by up to half .
Physical and Chemical Properties Analysis
10,12-Hexadecadienal has a molecular weight of 236.3929 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Pheromone Research and Pest Management
10,12-Hexadecadienal has been extensively studied for its role in the chemical ecology of various insect species, particularly as a sex pheromone component. Research highlights its significance in the identification, synthesis, and utilization of insect pheromones for pest management.
Synthesis and Characterization for Pheromone Identification:
- The compound and its derivatives were synthesized and characterized to serve as standards for determining the configuration of natural pheromones in the persimmon fruit moth (Stathmopoda masinissa) (Nishida et al., 2003).
- It has been identified as a crucial EAG-active component in the sex pheromone of the legume podborer, Maruca vitrata, and its specific isomeric purity was found necessary for the attractancy of male moths (Adati & Tatsuki, 2004).
Role in Pest Management:
- 10,12-Hexadecadienal was part of a synthetic pheromone blend that significantly attracted male Maruca vitrata moths in cowpea fields in Benin, outperforming traps baited with virgin female moths (Downham et al., 2003).
- Further research on the same pest in Benin suggested that the blend's composition and purity are not critical, making traps with this pheromone blend more feasible and cost-effective for population monitoring (Downham et al., 2004).
Chemical Synthesis and Characterization
The compound's synthesis and characterization have been a focus of research, contributing to the understanding of its structure and properties, and facilitating its application in various fields.
Synthetic Approaches and Spectral Data Accumulation:
- Synthesis of hexadecadienyl compounds, including 10,12-Hexadecadienal, has been performed to accumulate spectral data for pheromone candidates, aiding in the identification and development of insect attractants (Nishida et al., 2003).
Stereospecific Synthesis for Pheromone Identification:
- Precise synthesis techniques have been developed for specific isomers of hexadecadienal, highlighting the importance of stereochemistry in the biological activity of pheromones. This research contributes to the accurate identification and utilization of pheromones in pest management (Sonnet & Heath, 2004).
Ecological Insights and Applications
Research on 10,12-Hexadecadienal extends beyond its role as a pheromone, contributing to broader ecological insights and applications.
Understanding Insect Behavior and Ecology:
- The compound's role in the sexual communication system of insects, such as Maruca vitrata, has been explored, enhancing our understanding of insect ecology and aiding in the development of targeted pest management strategies (Schläger et al., 2015).
Potential for Species-Specific Pest Management Tools:
- Investigations into the pheromone blends of sympatric pyralid moths have demonstrated the potential for developing species-specific pheromone-based tools for pest management, highlighting the compound's role in species-specific mate location and its application in ecological research and pest control (Wakamura & Arakaki, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(10E,12E)-hexadeca-10,12-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFASEAZCNYZBW-YTXTXJHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69977-24-8 | |
Record name | 10,12-Hexadecadienal, (10E,12E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069977248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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